3-(2,4-Dichlorophenoxy)propanoic acid
Overview
Description
“3-(2,4-Dichlorophenoxy)propanoic acid” is a chemical compound with the molecular formula C9H8Cl2O3 . It is also known as ®-2-(2,4-Dichlorophenoxy)propanoic acid . This compound is used as a herbicide for killing annual and broad leaf weeds .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dichlorophenoxy)propanoic acid” consists of a propanoic acid group attached to a 2,4-dichlorophenol group . The molecular weight of this compound is 235.06 g/mol .
Physical And Chemical Properties Analysis
“3-(2,4-Dichlorophenoxy)propanoic acid” has a melting point of 92-93°C . It also has a molecular weight of 235.06 g/mol and a molecular formula of C9H8Cl2O3 .
Scientific Research Applications
Chiral Analysis and Absolute Configurations
Research by Jiangtao He, F. Wang, and P. Polavarapu (2005) explored the absolute configurations of chiral herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, through vibrational circular dichroism (VCD). This study focused on determining the enantiopure configurations of herbicides, crucial for understanding their biological activity and environmental impact. The investigation involved experimental and theoretical VCD spectra analysis, providing insights into the herbicide's molecular structure and behavior (Jiangtao He et al., 2005).
Environmental Remediation and Adsorption
A 2015 study by R. Kamaraj et al. examined the adsorption of 3-(2,4-Dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. This approach offers an alternative to chemical dosing for removing herbicides from aqueous solutions. Their findings indicated a high removal efficiency, suggesting its potential for environmental cleanup and water treatment (R. Kamaraj et al., 2015).
Analytical Detection in Food and Environmental Samples
N. Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, in apple juice samples. This study highlights the importance of monitoring herbicide residues in food, ensuring safety and compliance with regulatory standards (N. Rosales-Conrado et al., 2005).
Soil Interaction and Sorption Behavior
A review by D. Werner et al. (2012) focused on the sorption of phenoxy herbicides like 3-(2,4-Dichlorophenoxy)propanoic acid to various soil components. Understanding the soil–water distribution and interaction with organic matter and minerals is crucial for assessing the environmental fate and mobility of these herbicides (D. Werner et al., 2012).
Biodegradation and Microbial Interactions
Research by Long Zhang et al. (2020) explored the enantioselective catabolism of phenoxyalkanoic acid herbicides, including 3-(2,4-Dichlorophenoxy)propanoic acid, by Sphingopyxis sp. DBS4. This study contributes to understanding how specific bacterial strains can be used for bioremediation of contaminated sites, offering eco-friendly solutions for herbicide pollution (Long Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUAIKXCACQSGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954490 | |
Record name | 3-(2,4-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenoxy)propanoic acid | |
CAS RN |
3284-80-8 | |
Record name | 3-(2,4-Dichlorophenoxy)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3284-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(2,4-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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